molecular formula C19H16NNaO2 B14458690 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt CAS No. 68556-02-5

2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt

Cat. No.: B14458690
CAS No.: 68556-02-5
M. Wt: 313.3 g/mol
InChI Key: XEGHRYFYGUKIAX-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt is a heterocyclic organic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is often used in research and development due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt typically involves the reaction of 2-naphthalenecarboxylic acid with 2,4-dimethylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The hydroxy group is introduced through a subsequent hydroxylation reaction, and the monosodium salt is formed by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-(phosphonooxy)-
  • Naphthol AS-MX phosphate
  • 3-(Phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide

Uniqueness

2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-, monosodium salt is unique due to its specific hydroxyl group and monosodium salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.

Properties

CAS No.

68556-02-5

Molecular Formula

C19H16NNaO2

Molecular Weight

313.3 g/mol

IUPAC Name

sodium;3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C19H17NO2.Na/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1

InChI Key

XEGHRYFYGUKIAX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])C.[Na+]

Origin of Product

United States

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